7-amino-2,3-dihydro-1H-inden-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-amino-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H11NO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3,10H2 |
InChI Key |
CATLBRSJCVAXQF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2C1)O)N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)O)N |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Studies of 7 Amino 2,3 Dihydro 1h Inden 4 Ol Analogues
Oxidative and Reductive Manipulations of Hydroxyl and Amine Functionalities
The presence of both a hydroxyl and an amino group on the 7-amino-2,3-dihydro-1H-inden-4-ol scaffold allows for a range of oxidative and reductive transformations. These reactions are crucial for the synthesis of diverse derivatives with modified electronic and biological properties.
The oxidation of the hydroxyl group in indanol systems to the corresponding indanone is a common transformation. For instance, the oxidation of indanol to indanone can be achieved using chromium trioxide resin under microwave irradiation. sacredheart.edu The reaction conditions, such as temperature and time, can be optimized to achieve high conversion rates. sacredheart.edu This suggests that this compound could be selectively oxidized at the hydroxyl group to furnish 7-amino-1-oxo-2,3-dihydro-1H-inden-4-ol, provided the amino group is appropriately protected to prevent undesired side reactions.
Conversely, the reduction of related functional groups provides another avenue for structural diversification. While direct reduction of the hydroxyl or amino group in the parent compound is less common, the reduction of derivatives is a valuable synthetic tool. For example, amides, which can be formed from the amino group, can be chemoselectively reduced to the corresponding alcohols.
Esterification and Amine-Based Functionalization Reactions
The hydroxyl and amino moieties of this compound are amenable to a variety of functionalization reactions, including esterification, acylation, alkylation, and sulfonylation. These modifications are instrumental in creating analogues with tailored properties.
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically carried out in the presence of an acid catalyst. nih.gov For example, the reaction of an alcohol with a carboxylic acid under acidic conditions and heat yields an ester and water. nih.gov
Amine-Based Functionalization: The primary amino group is a versatile handle for numerous transformations.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amine or for introducing specific acyl groups to modulate biological activity.
N-Alkylation: N-alkylation of amino alcohols and amino acids can be achieved through various methods. nih.govorganic-chemistry.org One approach involves the direct alkylation of unprotected amino acids with alcohols using a catalytic system, which produces water as the only byproduct. nih.gov Another strategy for selective mono-N-alkylation of 3-amino alcohols utilizes chelation with 9-borabicyclononane (B1260311) (9-BBN). rsc.org However, overalkylation can be a challenge due to the increased nucleophilicity of the alkylated amine product. rsc.org Palladium-catalyzed C(sp²)-H olefination has also been employed for the synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. mit.edu
N-Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride. This functionalization is important in medicinal chemistry for altering the acidity and hydrogen bonding capabilities of the molecule.
A summary of representative amine-based functionalization reactions is presented in the table below.
| Reaction Type | Reagent/Catalyst | Product Functional Group | Reference(s) |
| N-Acylation | Acyl chloride/Anhydride | Amide | General Knowledge |
| N-Alkylation | Alcohol/Catalyst | Secondary/Tertiary Amine | nih.govorganic-chemistry.org |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | General Knowledge |
Nucleophilic Substitutions and Coupling Reactions on Halogenated Indane Derivatives
Halogenated derivatives of the indane scaffold are versatile intermediates for the introduction of a wide array of functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The bromine atom in bromo-indane derivatives serves as a good leaving group, facilitating these transformations. beilstein-journals.org
Nucleophilic Substitution: The bromine atom on a halogenated indane can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to form the corresponding substituted indanes. beilstein-journals.org These reactions typically proceed under standard nucleophilic substitution conditions. beilstein-journals.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex. mit.edunih.govsigmaaldrich.com This methodology has been successfully applied to the amination of unprotected halo-7-azaindoles, which are structurally related to halogenated aminoindanes. mit.edubeilstein-journals.orgacs.orgnih.govresearchgate.net
Suzuki Coupling: The Suzuki reaction couples an organoboron species with an organohalide using a palladium catalyst and a base to form a new carbon-carbon bond. sacredheart.eduorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net This reaction is widely used for the synthesis of biaryl compounds and can be applied to halogenated indanes. sacredheart.edursc.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mit.edunih.govnih.govnih.gov
The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to halogenated indane derivatives.
| Reaction Name | Coupling Partners | Catalyst System | Product | Reference(s) |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium complex + Ligand + Base | Aryl Amine | mit.edunih.govsigmaaldrich.com |
| Suzuki Coupling | Organohalide + Organoboron | Palladium complex + Base | Biaryl/Substituted Alkene | sacredheart.eduorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net |
| Heck Reaction | Unsaturated Halide + Alkene | Palladium catalyst + Base | Substituted Alkene | mit.edunih.govnih.govnih.gov |
Reactivity Patterns Exhibited by Fused Polycyclic Aromatic Hydrocarbon Systems
The indane scaffold is a fused polycyclic aromatic hydrocarbon system, and its reactivity is influenced by the interplay between the aromatic benzene (B151609) ring and the fused cyclopentane (B165970) ring. The presence of activating groups, such as the amino and hydroxyl groups in this compound, further directs the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution: The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by these activating groups.
C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules. This approach allows for the direct modification of C-H bonds in the aromatic ring, providing access to a wide range of functionalized indane derivatives.
Fusing aromatic rings into a rigid, planar structure extends the degree of π-conjugation, which can influence the electronic properties of the molecule. The development of synthetic methods to create and modify these fused ring systems is a significant goal in organic chemistry. beilstein-journals.org
Strategies for the Formation of Spiro and Fused Ring Systems within Indane Frameworks
The indane framework serves as a versatile template for the construction of more complex molecular architectures, including spiro and fused ring systems. These structures are of significant interest due to their prevalence in biologically active compounds.
Spiro Compounds: Spiro-indane derivatives can be synthesized through various strategies, often involving cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with 2-arylideneindane-1,3-diones can produce spiro-indane-pyrrolidine derivatives with high regioselectivity and stereoselectivity. The reaction of bindone (B167395) with 3-methyleneoxindoles promoted by DABCO also yields diverse spiro[indeno[1,2-a]fluorene-5,3′-indoline] derivatives. rsc.org
Fused Ring Systems: A variety of methods have been developed for the synthesis of fused heterocyclic systems from indane precursors.
A straightforward technique for constructing fused indanes involves a one-pot, cascade hexadehydro-Diels–Alder (HDDA) reaction of functionalized tetraynes with nucleophilic reagents. beilstein-journals.org
Anionic benzyne (B1209423) cyclization provides a regioselective route to functionalized indoles and other benzo-fused heterocycles.
The Morita-Baylis-Hillman adducts of dicyclopentadienone can be used to construct various fused heterocycles through a cascade double Michael addition.
Intramolecular cyclization reactions are also a key strategy. For example, the synthesis of 2,7-dihydrooxepine-spirodithiophene derivatives can be achieved via an intramolecular ring closure. sigmaaldrich.com Furthermore, N-fused bicycles like indolizidines can be synthesized from saturated cyclic amines through sequential C-H and C-C bond functionalizations.
The following table highlights some of the key strategies for the synthesis of spiro and fused ring systems from indane derivatives.
| Product Type | Synthetic Strategy | Key Reagents/Intermediates | Reference(s) |
| Spiro-indanes | 1,3-Dipolar Cycloaddition | Azomethine ylides, 2-arylideneindane-1,3-diones | |
| Fused Indanes | Hexadehydro-Diels–Alder (HDDA) | Functionalized tetraynes, nucleophiles | beilstein-journals.org |
| Fused Heterocycles | Anionic Benzyne Cyclization | Benzyne-tethered organolithiums | |
| Fused Heterocycles | Cascade Double Michael Addition | Morita-Baylis-Hillman adducts, binucleophiles |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and signal assignments for 7-amino-2,3-dihydro-1H-inden-4-ol, are not available in the reviewed scientific literature. Such data would be crucial for confirming the precise arrangement of atoms within the molecule.
There are no published studies on the use of chiral solvating agents to determine the enantiomeric purity or to discriminate between the enantiomers of this compound using NMR spectroscopy.
No literature could be found that describes the use of in situ NMR spectroscopy to monitor the synthesis of this compound or to investigate its reaction mechanisms in real-time.
Mass Spectrometry (MS)
Specific high-resolution mass spectrometry data for this compound, which would provide a precise mass measurement to confirm its elemental composition, has not been reported in the available literature.
There is no evidence of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) being used to monitor reactions involving this compound or for its direct analysis from surfaces.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. thermofisher.comyoutube.com This is achieved by measuring the absorption of infrared radiation by the sample, which induces molecular vibrations at specific frequencies corresponding to the different chemical bonds. khanacademy.org The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the confirmation of its chemical structure. youtube.com
For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties: the primary amine (-NH₂), the hydroxyl group (-OH), the aromatic ring, and the aliphatic C-H bonds of the indane structure. While a spectrum for the specific molecule is not publicly available, the expected vibrational frequencies can be predicted based on data for analogous compounds such as substituted phenols and aminoindanes. okstate.edu
FT-IR spectroscopy can also be a valuable tool for distinguishing between different isomers, as subtle differences in their molecular symmetry and hydrogen bonding can lead to discernible variations in their spectra. thermofisher.comresearchgate.net
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two peaks) |
| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Amino Group | N-H Bend | 1650 - 1580 | Medium |
| Phenolic -OH | O-H Bend | 1410 - 1310 | Medium |
| C-N Stretch | C-N Stretch | 1340 - 1250 | Medium to Strong |
| C-O Stretch | C-O Stretch | 1260 - 1180 | Strong |
High-Resolution Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential impurities, including structural isomers that may have been formed during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. oup.com A reversed-phase HPLC method would likely be the most suitable approach, employing a non-polar stationary phase (such as a C18 column) and a polar mobile phase. oup.comnih.gov
For the analysis of this aminoindan derivative, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. nih.govsielc.com The pH of the aqueous phase can be adjusted to control the ionization state of the amino and hydroxyl groups, thereby influencing the retention time and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good resolution in a reasonable timeframe. nih.gov
Detection can be achieved using a UV detector, as the aromatic ring of the indane structure will absorb UV light. acs.org The choice of wavelength would be optimized to maximize sensitivity for the main component and any potential aromatic impurities.
HPLC is also a powerful tool for the separation of isomers. sielc.comchromatographyonline.com Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers of this compound. For the separation of positional isomers, a high-resolution C18 or a specialized column with different selectivity (e.g., a phenyl-hexyl column) could be employed. yakhak.org The development of such a method would involve optimizing the mobile phase composition and gradient to achieve baseline separation of all potential isomeric impurities.
Table 2: Representative HPLC Method for Purity and Isomer Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) acs.org |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min sielc.com |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. waters.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. waters.comlcms.cz
The application of UPLC for the analysis of this compound would offer several advantages. The shorter run times would increase sample throughput, which is particularly beneficial in a quality control environment. The enhanced resolution would allow for the better separation of closely eluting impurities, providing a more accurate assessment of the compound's purity. waters.com
A UPLC method for this compound would be analogous to the HPLC method described above but adapted for the UPLC system. A sub-2 µm particle column would be used, and the flow rate would be optimized for this column geometry. The gradient elution would be much faster, with a typical run time of under 10 minutes. lcms.cz The improved peak sharpness in UPLC also leads to greater peak heights and thus lower limits of detection and quantification for any impurities. nih.govsciex.com
Table 3: Comparison of Typical HPLC and UPLC Performance for Aromatic Amine Analysis
| Parameter | HPLC | UPLC |
| Column Particle Size | 3.5 - 5 µm | < 2 µm |
| Typical Run Time | 20 - 30 minutes | 5 - 10 minutes waters.com |
| Resolution | Good | Excellent waters.com |
| Solvent Consumption | Higher | Lower waters.com |
| Sensitivity | Standard | Higher lcms.cz |
Computational Chemistry and Mechanistic Elucidation of Reactions Involving Aminodihydroindenols
Computational Modeling of Rate-Determining Steps in Synthetic Transformations
A critical aspect of understanding a reaction mechanism is identifying the rate-determining step (RDS), which is the step with the highest activation energy barrier. Computational modeling using DFT and other methods can pinpoint the RDS by comparing the calculated activation energies of all elementary steps in a proposed reaction pathway.
Theoretical Analysis of Catalytic Efficiencies and Substrate Specificity
Catalysis plays a pivotal role in modern organic synthesis. Theoretical analysis can provide deep insights into how a catalyst influences a reaction involving aminodihydroindenols. By modeling the interaction of the catalyst with the substrate and transition states, it is possible to understand the origins of catalytic rate enhancement.
Computational studies can assess the efficiency of different catalysts by calculating the reduction in the activation energy they provide for the rate-determining step. Furthermore, the substrate specificity of a catalyst can be investigated by modeling its interaction with various aminodihydroindenol derivatives. These studies can explain why a particular catalyst is more effective for a substrate with certain substituents and can guide the design of new catalysts with improved performance.
Molecular Docking Studies for Understanding Binding Interactions in Design Contexts
In the context of medicinal chemistry, where 7-amino-2,3-dihydro-1H-inden-4-ol may serve as a scaffold for drug design, molecular docking is a powerful computational tool. Docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme.
These studies are instrumental in understanding the binding interactions that govern the biological activity of a compound. By visualizing the docked pose of a this compound derivative in the active site of a receptor, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for designing new derivatives with enhanced binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand (Derivative of this compound) | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase X | -8.5 | Lys78, Glu91, Leu145 |
| Derivative B | Protease Y | -7.2 | Asp25, Gly27, Ile50 |
Note: This table is for illustrative purposes only and does not reflect actual experimental data.
Stereochemical Predictions and Conformational Analysis of this compound Derivatives
The biological activity of a chiral molecule is often highly dependent on its stereochemistry. The this compound scaffold can possess multiple stereocenters, leading to different stereoisomers. Computational methods can be used to predict the stereochemical outcome of synthetic reactions and to analyze the conformational preferences of different stereoisomers.
Conformational analysis, often performed using molecular mechanics or DFT, explores the potential energy surface of a molecule to identify its stable low-energy conformations. For derivatives of this compound, understanding the preferred three-dimensional arrangement of the amino and hydroxyl groups, as well as the puckering of the five-membered ring, is crucial for correlating structure with activity. These computational predictions can guide synthetic efforts toward the desired stereoisomer and provide a structural basis for interpreting biological data.
Applications of 7 Amino 2,3 Dihydro 1h Inden 4 Ol and Its Derivatives in Advanced Organic Synthesis and Materials Science Research
Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis
The enantiopure forms of aminoindanol (B8576300) derivatives are particularly prized in asymmetric catalysis. Their rigid C₂-symmetric structure, when incorporated into ligands, provides a well-defined chiral environment that can effectively control the stereochemical outcome of metal-catalyzed reactions. nih.gov This rigidity is considered a key factor in their success where other ligands may fail. nih.gov
Aminoindanol-derived bis(oxazoline) ligands, often referred to as inda(box) ligands, are a class of "privileged" C₂-symmetric ligands that have been successfully employed in a multitude of asymmetric transformations. nih.govnih.gov The synthesis of these ligands typically begins with an enantiopure aminoindanol precursor. nih.gov
A common synthetic route involves a two-step procedure starting from commercially available (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. nih.gov This precursor is reacted with a dinitrile, such as diethylmalonimidate dihydrochloride, to form an intermediate which is then cyclized to yield the bis(oxazoline) structure. nih.gov This method is efficient, can be performed on a gram scale, and often does not require chromatographic purification. nih.gov
Recent advancements have focused on creating functionalized inda(box) ligands to further tune their catalytic properties. nih.gov For instance, a seven-step synthesis has been developed to produce bromine-functionalized inda(box) ligands. These bromo-derivatives can undergo subsequent late-stage modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents onto the ligand's aromatic ring. nih.gov This modular approach allows for the systematic optimization of the ligand architecture for specific catalytic applications, potentially leading to enhanced reactivity and enantioselectivity. nih.gov
The metal complexes of inda(box) ligands are powerful catalysts for a range of asymmetric reactions. Their effectiveness stems from the rigid indane scaffold which creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol. nih.gov These ligands have been instrumental in reactions such as Michael additions. For example, magnesium complexes of certain inda(box) ligands have been shown to catalyze the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes with high efficiency. nih.gov
While specific examples for azaelectrocyclization with 7-amino-2,3-dihydro-1H-inden-4-ol derived ligands are less commonly detailed, the broader family of chiral bis(oxazoline) ligands is widely used in various cycloaddition reactions, demonstrating the potential of this ligand class. sigmaaldrich.comresearchgate.net The ability to modify the inda(box) structure, particularly at the C5 position of the indane ring, has been shown to improve both reactivity and enantioselectivity in various metal-catalyzed transformations compared to their unfunctionalized counterparts. nih.gov
Aminoindanol derivatives are crucial precursors for the in-situ generation of chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netrug.nl This method is one of the most reliable and widely used techniques for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. rug.nlnih.gov
The catalyst is typically formed by reacting a chiral amino alcohol, such as a derivative of this compound, with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). researchgate.netresearchgate.net The resulting oxazaborolidine coordinates to another molecule of borane, activating it for the reduction of a ketone. The chiral environment of the catalyst dictates the facial selectivity of the hydride transfer to the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. rug.nl Studies using N-methyl and N-benzyl oxazaborolidines derived from cis-1-amino-2-indanol have achieved enantioselectivities up to 84% in the asymmetric reduction of acetophenone. researchgate.net The reliability of generating these catalysts in situ avoids issues of catalyst degradation during storage, making it a practical method for a wide variety of ketone substrates. nih.gov
Interactive Table of Research Findings
| Ligand/Catalyst System | Reaction Type | Substrate | Key Finding | Reference |
| Inda(box)-Mg Complex | Michael Addition | 1,3-Dicarbonyl Compound & Nitroalkene | Catalyzes the conjugate addition effectively. | nih.gov |
| N-Methyl Oxazaborolidine from cis-1-amino-2-indanol | Asymmetric Reduction | Acetophenone | Achieved enantioselectivity of 84%. | researchgate.net |
| Bromine-functionalized Inda(box) Ligands | Pd-catalyzed Cross-Coupling | Various | Allows for late-stage ligand modification to create diverse structures. | nih.gov |
Advanced Building Blocks for the Construction of Complex Molecular Architectures
Beyond catalysis, this compound and its related structures are valuable building blocks in organic synthesis. enamine.netmdpi.com Their inherent structural features—a fused bicyclic system with defined stereocenters and versatile functional groups—make them ideal starting points for synthesizing complex target molecules. nih.gov The rigid indane scaffold can serve as a core element, around which further molecular complexity can be built.
These building blocks are particularly useful in medicinal chemistry for the synthesis of novel scaffolds and intermediates. enamine.net For instance, heterocyclic structures like 3,4-dihydro-2(1H)-pyridones, which possess significant biological activity, can be synthesized using amino-functionalized precursors. mdpi.com The amino and hydroxyl groups on the indane ring allow for a variety of chemical transformations, enabling the attachment of other molecular fragments or the construction of larger, more intricate ring systems. This versatility facilitates the exploration of new chemical space in drug discovery and the assembly of complex natural product analogues. mdpi.comresearchgate.net
Research in the Development of Fluorescent Probes and Advanced Photonic Devices
The aromatic nature of the indane core, combined with the electron-donating amino group, provides a platform for the development of novel fluorescent molecules. mdpi.com Compounds with an electron donor-π-acceptor (D-π-A) structure often exhibit interesting photophysical properties, such as solvatochromism, where their fluorescence emission color changes with the polarity of the solvent. mdpi.com
Derivatives of this compound can be conceptualized as such D-π-A systems. By modifying the amino and hydroxyl groups or by attaching other chromophoric units, it is possible to fine-tune their absorption and emission characteristics. Research into similar structures, such as 4-aminophthalimide-containing amino acids, has shown that these molecules can act as powerful and polarity-sensitive fluorescent probes. nih.gov These probes can be incorporated into peptides or other biomolecules to report on their local environment, for example, within a cell membrane. nih.gov The development of such environment-sensitive dyes is a key focus in modern materials science for applications in bio-imaging and as sensory components in photonic devices. mdpi.com
Application in Organic Electronics and Optoelectronic Materials
The same electronic properties that make amino-substituted aromatic compounds interesting for fluorescent probes also make them suitable candidates for use in organic electronic and optoelectronic materials. These materials form the basis of technologies like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) devices.
The core structure of this compound can be incorporated into larger conjugated molecules or polymers designed for these applications. The amino group acts as a strong electron donor, a desirable characteristic for hole-transporting materials used in OLEDs and for the donor component in the active layer of OPV cells. The rigid, non-planar indane unit can also be beneficial, as it can help to disrupt intermolecular packing in the solid state. This can prevent fluorescence quenching and improve the amorphous morphology of thin films, which is often crucial for achieving high device efficiency and stability. While direct applications of this specific compound may still be emerging, the fundamental properties of the amino-indane scaffold align well with the design principles for advanced materials in organic electronics.
Design and Synthesis of Novel Electrophilic and Nucleophilic Synthons
No specific research was found detailing the use of this compound as a foundational structure for creating novel electrophilic and nucleophilic synthons. The inherent functionalities of the amino and hydroxyl groups on the indane scaffold suggest potential for such applications, but specific examples of its derivatization and subsequent use in complex organic synthesis are not documented in available literature.
Development of Materials for Ion Sensing Applications
There is no available research that describes the development or use of this compound or its derivatives in the creation of materials for ion sensing. The design of ion sensors often relies on molecules with specific chelating properties and the ability to signal the presence of an ion, typically through a change in color or fluorescence. While the structure of this compound contains potential binding sites, its application in this field has not been reported.
Precursors for Advanced Organic Materials with Tailored Optical Properties
Information regarding the use of this compound as a precursor for advanced organic materials with specific optical properties is not present in the surveyed literature. The synthesis of such materials often involves the polymerization or incorporation of monomers with specific chromophoric or fluorophoric properties. There are no studies indicating that this compound has been utilized for these purposes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-amino-2,3-dihydro-1H-inden-4-ol, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves indenone derivatives as starting materials. Methoxylation and amination steps are critical:
- Methoxylation : Use dimethyl sulfate or methyl iodide with a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Amination : Introduce the amino group via reductive amination (e.g., NaBH₃CN) or nucleophilic substitution (e.g., NH₃ in ethanol under reflux) .
- Optimization : Yield improvements require controlled temperature, solvent polarity adjustments (e.g., ethanol vs. THF), and catalyst screening (e.g., Pd/C for reductions) .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl at C4, amino at C7) and confirms bicyclic structure. Aromatic protons appear δ 6.5–7.5 ppm, while NH₂ signals are δ 1.5–2.5 ppm .
- HRMS : Validates molecular weight (C₉H₁₁NO, 149.19 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding (e.g., SHELX software for structure refinement) .
Q. How does pH and solvent affect the stability of this compound during storage?
- Methodological Answer :
- Stability Tests : Conduct accelerated degradation studies under varying pH (2–12) and solvents (aqueous vs. organic). Monitor via HPLC for decomposition products (e.g., oxidized indenone derivatives).
- Findings : Neutral pH (6–8) in anhydrous ethanol or DMSO minimizes hydrolysis of the amino group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group (HOMO-rich) is prone to acylation .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation effects in SN2 substitutions) .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from artifacts .
- Dose-Response Analysis : Address discrepancies by testing a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Compare activities of derivatives (e.g., 7-methoxy vs. 7-chloro analogs) to isolate substituent-specific effects .
Q. How do substituent modifications on the inden ring alter interactions with enzyme targets like aggrecanase?
- Methodological Answer :
- Pharmacophore Modeling : Map steric/electronic features (e.g., hydroxyl as hydrogen-bond donor, amino group as basic moiety) using software like Schrödinger .
- Enzyme Assays : Test inhibition kinetics (IC₅₀) against recombinant aggrecanase. For example, bulkier substituents (e.g., 7-methyl) may reduce binding due to steric hindrance .
- Crystallography : Co-crystallize derivatives with the enzyme to visualize binding modes (e.g., inden-OH forming hydrogen bonds with catalytic residues) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
